![molecular formula C17H23N5O4 B4657537 1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B4657537.png)
1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine
Vue d'ensemble
Description
1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis of TTP488 is a complex process that involves several chemical reactions.
Applications De Recherche Scientifique
TTP488 has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. TTP488 has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, and the inhibition of microglial activation by TTP488 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that binds to various ligands such as advanced glycation end products, beta-amyloid, and S100/calgranulin proteins. RAGE activation has been implicated in the pathogenesis of various neurological disorders, and the inhibition of RAGE by TTP488 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and physiological effects:
TTP488 has been shown to inhibit the activation of microglia, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease. TTP488 has also been shown to reduce the accumulation of beta-amyloid, which is a hallmark feature of Alzheimer's disease. In addition, TTP488 has been shown to reduce the motor deficits and neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TTP488 in lab experiments include its high selectivity for RAGE and its ability to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders. However, the limitations of using TTP488 in lab experiments include its complex synthesis method and its potential toxicity at high doses.
Orientations Futures
For the research on TTP488 include the development of more efficient synthesis methods, the optimization of dosing regimens, and the evaluation of its potential therapeutic applications in other neurological disorders. In addition, the development of RAGE-selective ligands with improved pharmacokinetic properties may lead to the development of more effective therapies for neurological disorders.
Propriétés
IUPAC Name |
1-piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-24-13-9-12(10-14(25-2)16(13)26-3)17-18-20-22(19-17)11-15(23)21-7-5-4-6-8-21/h9-10H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAWZONWYJRUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.